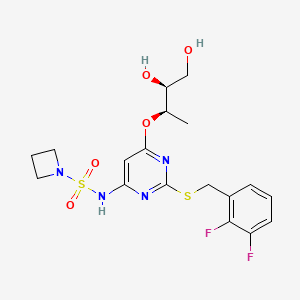
N-(2-((2,3-difluorobenzyl)thio)-6-(((2R,3S)-3,4-dihydroxybutan-2-yl)oxy)pyrimidin-4-yl)azetidine-1-sulfonamide
Vue d'ensemble
Description
AZD 5069 is an antagonist of chemokine receptor 2 (CXCR2; IC50 = 0.79 nM in a radioligand binding assay). It inhibits CXCL1-induced CD11b expression in and chemotaxis of isolated human neutrophils (pA2s = 6.9 and 9.1, respectively). AZD 5069 (3 and 10 μmol/kg) inhibits bronchoalveolar lavage fluid (BALF) neutrophil influx in a rat model of LPS-induced lung neutrophilia and non-allergic airway inflammation.
AZD-5069 is a potent and selective CXCR2 antagonist with the potential to inhibit neutrophil migration into the airways in patients with COPD. AZD-5069 was shown to inhibit binding of radiolabeled CXCL8 to human CXCR2 with a pIC50 value of 9.1. Furthermore, AZD5069 inhibited neutrophil chemotaxis, with a pA2 of approximately 9.6, and adhesion molecule expression, with a pA2 of 6.9, in response to CXCL1. AZD5069 was a slowly reversible antagonist of CXCR2 with effects of time and temperature evident on the pharmacology and binding kinetics. AZD-5069 is also potential useful for patient in inflammatory conditions.
Applications De Recherche Scientifique
Oncology
In the realm of cancer treatment , AZD-5069 has shown promise when combined with other drugs. For instance, a combination of AZD-5069 and enzalutamide has been active in treating metastatic castration-resistant prostate cancer (mCRPC) . This combination targets myeloid chemotaxis, which is a potential therapeutic strategy in mCRPC .
Respiratory Diseases
AZD-5069 has been evaluated for its effects on bronchiectasis , a chronic condition characterized by airway dilatation and neutrophilic airway inflammation . A study demonstrated that AZD-5069 significantly reduced sputum neutrophil counts, suggesting its potential in managing neutrophilic inflammation in respiratory diseases .
Anti-inflammatory Treatments
The compound’s role as a CXCR2 antagonist makes it a candidate for anti-inflammatory treatments . It has been shown to reduce neutrophil migration, which could be beneficial in conditions where neutrophilic inflammation is a concern, such as in bronchiectasis .
Immunology
In immunological research , AZD-5069’s ability to inhibit neutrophil recruitment and migration could have implications for diseases where the immune response is dysregulated. Its impact on neutrophil counts and chemotaxis is of particular interest in immunological studies .
Mécanisme D'action
Target of Action
AZD-5069 is a potent, selective reversible antagonist of the human CXCR2 receptor . The CXCR2 receptor is a G protein-coupled receptor that plays a crucial role in the chemotaxis of neutrophils, a type of white blood cell, towards sites of inflammation .
Mode of Action
Upon administration, AZD-5069 directly binds to the CXCR2 receptor, inhibiting its activation . This prevents the receptor from responding to its ligands, such as the chemokines IL-8 or GRO-α . As a result, AZD-5069 inhibits ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis of neutrophils .
Biochemical Pathways
The primary biochemical pathway affected by AZD-5069 is the chemotactic response of neutrophils. By blocking the CXCR2 receptor, AZD-5069 inhibits the migration of neutrophils towards sites of inflammation, which is typically triggered by the presence of chemokines like IL-8 or GRO-α .
Pharmacokinetics
AZD-5069 is partially metabolised via CYP3A4 . When co-administered with ketoconazole, a strong inhibitor of CYP3A4, there was a 2.1-fold increase in the area under the curve (AUC) and a 1.6-fold increase in the maximum plasma concentration (Cmax) of AZD-5069 . This resulted in a greater reduction in blood neutrophil counts compared to patients treated with AZD-5069 alone .
Result of Action
The primary result of AZD-5069’s action is a reduction in neutrophil migration, leading to a decrease in inflammation. In bronchiectasis patients, a statistically significant (69%) reduction in sputum neutrophils was found after administering 80mg of AZD-5069 twice daily for 4 weeks .
Action Environment
The action of AZD-5069 can be influenced by environmental factors such as temperature and time . It is a slowly reversible antagonist of CXCR2, with the pharmacology and binding kinetics of the drug showing effects of time and temperature . Additionally, the presence of other drugs can also influence the action of AZD-5069. For example, co-administration with ketoconazole, a strong inhibitor of CYP3A4, can increase the bioavailability of AZD-5069 .
Propriétés
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878385-84-3 | |
| Record name | AZD-5069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5069 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

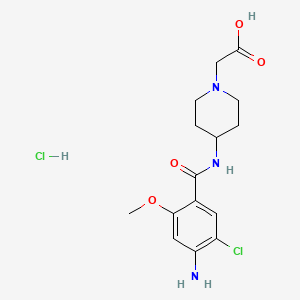

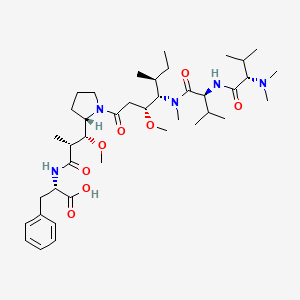
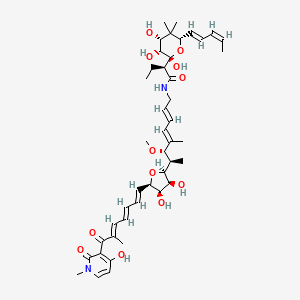




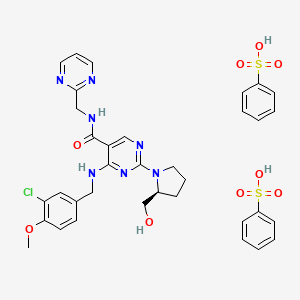

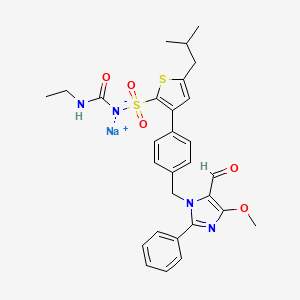

![N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine](/img/structure/B605705.png)